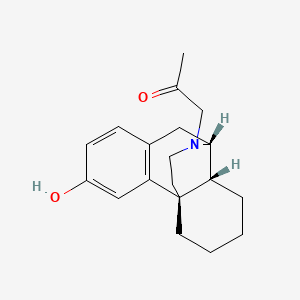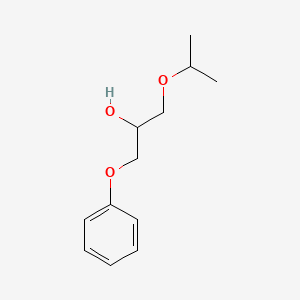
(-)-17-Methylcarbonylmethylmorphinan-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(-)-17-Acetonylmorphinan-3-ol: is a chemical compound belonging to the morphinan class. This class of compounds is known for its complex structure and significant pharmacological activities. The compound has a unique structure that includes a morphinan backbone with an acetonyl group at the 17th position and a hydroxyl group at the 3rd position. This specific arrangement of functional groups contributes to its distinct chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (-)-17-Acetonylmorphinan-3-ol typically involves multiple steps, starting from simpler precursors. The process often includes the formation of the morphinan skeleton followed by the introduction of the acetonyl and hydroxyl groups. Common synthetic routes may involve:
Formation of the Morphinan Skeleton: This step usually involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Acetonyl Group: This can be achieved through acylation reactions using reagents like acetyl chloride or acetic anhydride.
Industrial Production Methods: Industrial production of (-)-17-Acetonylmorphinan-3-ol may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and safety. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: (-)-17-Acetonylmorphinan-3-ol can undergo oxidation reactions, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetonyl group to an alcohol or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Conditions may vary depending on the desired substitution, but common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Applications De Recherche Scientifique
Chemistry: In chemistry, (-)-17-Acetonylmorphinan-3-ol is used as a precursor for the synthesis of more complex morphinan derivatives. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including interactions with various receptors in the body. It serves as a model compound for understanding the structure-activity relationships in the morphinan class.
Medicine: Research in medicine focuses on the pharmacological properties of (-)-17-Acetonylmorphinan-3-ol. It is investigated for its potential therapeutic effects, including analgesic and anti-inflammatory activities.
Industry: In the industrial sector, the compound is used in the development of new pharmaceuticals and chemical products. Its unique properties make it a valuable component in various formulations.
Mécanisme D'action
The mechanism of action of (-)-17-Acetonylmorphinan-3-ol involves its interaction with specific molecular targets in the body. The compound binds to receptors, such as opioid receptors, and modulates their activity. This interaction triggers a cascade of biochemical events that lead to its pharmacological effects. The pathways involved may include the inhibition of pain signals and the modulation of neurotransmitter release.
Comparaison Avec Des Composés Similaires
Morphine: A well-known opioid with a similar morphinan structure but different functional groups.
Codeine: Another opioid with a similar backbone but distinct pharmacological properties.
Naloxone: An opioid antagonist with structural similarities but opposite effects.
Uniqueness: (-)-17-Acetonylmorphinan-3-ol is unique due to its specific functional groups and their positions on the morphinan skeleton. These structural features contribute to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds.
Propriétés
Numéro CAS |
63867-92-5 |
|---|---|
Formule moléculaire |
C19H25NO2 |
Poids moléculaire |
299.4 g/mol |
Nom IUPAC |
1-[(1R,9R,10R)-4-hydroxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-17-yl]propan-2-one |
InChI |
InChI=1S/C19H25NO2/c1-13(21)12-20-9-8-19-7-3-2-4-16(19)18(20)10-14-5-6-15(22)11-17(14)19/h5-6,11,16,18,22H,2-4,7-10,12H2,1H3/t16-,18+,19+/m0/s1 |
Clé InChI |
JXCWCFNXJLYNDP-QXAKKESOSA-N |
SMILES isomérique |
CC(=O)CN1CC[C@]23CCCC[C@H]2[C@H]1CC4=C3C=C(C=C4)O |
SMILES canonique |
CC(=O)CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[2-Ethyl-6-(propan-2-yl)phenyl]methanimine](/img/structure/B13947353.png)










